molecular formula C46H50N6O6 B14165921 2-(3,4-dimethoxyphenyl)-N-[3-[4-[3-[[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]amino]propyl]piperazin-1-yl]propyl]quinoline-4-carboxamide CAS No. 6372-71-0

2-(3,4-dimethoxyphenyl)-N-[3-[4-[3-[[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]amino]propyl]piperazin-1-yl]propyl]quinoline-4-carboxamide

Cat. No.: B14165921
CAS No.: 6372-71-0
M. Wt: 782.9 g/mol
InChI Key: YWGREYPTHCZDPT-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-[3-[4-[3-[[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]amino]propyl]piperazin-1-yl]propyl]quinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity and is often found in pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[3-[4-[3-[[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]amino]propyl]piperazin-1-yl]propyl]quinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Functionalization of the Quinoline Core: Introduction of the 3,4-dimethoxyphenyl group can be done via Friedel-Crafts acylation.

    Coupling Reactions: The final steps involve coupling the functionalized quinoline with piperazine derivatives and further functionalization to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the quinoline core can yield dihydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its quinoline core, which is known for various pharmacological activities.

    Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to interact with biological targets such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound may inhibit specific enzymes involved in microbial growth, making it a potential antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)ethanamine: A simpler compound with similar functional groups.

    3,4-Dimethoxyphenethylamine: Known for its psychoactive properties.

    Quinoline-4-carboxamide derivatives: Various derivatives with different biological activities.

Uniqueness

The uniqueness of 2-(3,4-dimethoxyphenyl)-N-[3-[4-[3-[[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]amino]propyl]piperazin-1-yl]propyl]quinoline-4-carboxamide lies in its complex structure, which combines multiple pharmacophores into a single molecule, potentially enhancing its biological activity and specificity.

Properties

CAS No.

6372-71-0

Molecular Formula

C46H50N6O6

Molecular Weight

782.9 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[3-[4-[3-[[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]amino]propyl]piperazin-1-yl]propyl]quinoline-4-carboxamide

InChI

InChI=1S/C46H50N6O6/c1-55-41-17-15-31(27-43(41)57-3)39-29-35(33-11-5-7-13-37(33)49-39)45(53)47-19-9-21-51-23-25-52(26-24-51)22-10-20-48-46(54)36-30-40(50-38-14-8-6-12-34(36)38)32-16-18-42(56-2)44(28-32)58-4/h5-8,11-18,27-30H,9-10,19-26H2,1-4H3,(H,47,53)(H,48,54)

InChI Key

YWGREYPTHCZDPT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCN4CCN(CC4)CCCNC(=O)C5=CC(=NC6=CC=CC=C65)C7=CC(=C(C=C7)OC)OC)OC

Origin of Product

United States

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